molecular formula C25H27N5O5S B6514918 N-(3,4-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 931937-51-8

N-(3,4-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B6514918
CAS No.: 931937-51-8
M. Wt: 509.6 g/mol
InChI Key: DTOODOZBEPOENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3,4-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide features a pyrazolo[4,3-d]pyrimidin core with a 7-oxo group, a 2-ethyl substituent, and a 6-(4-methoxyphenyl)methyl side chain. The 5-position is linked via a sulfanyl bridge to an acetamide moiety substituted with a 3,4-dimethoxyphenyl group.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O5S/c1-5-29-14-19-23(28-29)24(32)30(13-16-6-9-18(33-2)10-7-16)25(27-19)36-15-22(31)26-17-8-11-20(34-3)21(12-17)35-4/h6-12,14H,5,13,15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOODOZBEPOENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary target, it’s challenging to provide a detailed explanation of its mode of action. It’s worth noting that many compounds exert their effects by binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes.

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs. Without knowing the specific target of SMR000621448, it’s difficult to predict which pathways might be affected.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, humidity, and pH can affect a compound’s stability and how well it can interact with its target. .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure

The compound's structure can be broken down into key components:

  • Pyrazolo[4,3-d]pyrimidine moiety : Known for its role in various biological activities including anticancer effects.
  • Dimethoxyphenyl and methoxyphenyl groups : These substituents may enhance lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
Compound 1MCF70.39Aurora-A kinase inhibition
Compound 2A3754.2CDK2 inhibition
Compound 3HCT1160.46Cell cycle arrest at G1 phase

These findings suggest that the compound may possess similar mechanisms of action due to structural similarities with known active pyrazole derivatives .

Anti-inflammatory Effects

The pyrazolo[4,3-d]pyrimidine scaffold has also been associated with anti-inflammatory activity. Studies indicate that derivatives can inhibit pro-inflammatory markers such as iNOS and COX-2 in cell models. The compound's structural features may contribute to this activity through modulation of signaling pathways involved in inflammation .

The biological activity of this compound likely involves multiple mechanisms:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival.
  • Cell Cycle Regulation : It has been observed to induce cell cycle arrest in various cancer cell lines.
  • Modulation of Apoptosis : Potential to trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have investigated the efficacy of compounds similar to this compound:

  • Study on MCF7 Cells : A derivative exhibited an IC50 value of 0.39 µM against MCF7 cells, indicating significant anticancer potential.
    "The compound displayed strong efficacy against breast cancer cell lines through selective inhibition of Aurora-A kinase" .
  • In Vivo Models : Research involving animal models demonstrated reduced tumor growth when treated with pyrazole derivatives similar to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

N-Ethyl-2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide ()
  • Core : Pyrazolo[4,3-d]pyrimidin with a 7-oxo group.
  • Key Differences :
    • 1-Ethyl and 3-methyl substituents on the pyrimidine ring (vs. 2-ethyl in the target compound).
    • 6-(4-methylbenzyl) side chain (vs. 6-(4-methoxyphenyl)methyl).
    • Acetamide linked to 3-methylphenyl (vs. 3,4-dimethoxyphenyl).
  • Implications: The 4-methoxy group in the target compound may enhance solubility and electronic effects compared to the 4-methyl substituent in this analogue.
2-Amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines ()
  • Core : Pyrrolo[2,3-d]pyrimidine (vs. pyrazolo[4,3-d]pyrimidin).
  • Key Differences :
    • Pyrrole fused to pyrimidine (vs. pyrazole fusion).
    • Substituents include 4-chlorophenyl, 3,4-dichlorophenyl, and 3,4-dimethoxyphenyl on the sulfanyl group.
  • Biological Activity :
    • Compounds with 3,4-dichlorophenyl (IC₅₀ ~10⁻⁸ M) and 4-nitrophenyl (IC₅₀ ~10⁻⁷ M) showed potent thymidylate synthase (TS) inhibition.
    • The 3,4-dimethoxyphenyl analogue (compound 11) exhibited moderate TS inhibition (IC₅₀ ~10⁻⁶ M), suggesting that methoxy groups may reduce potency compared to electron-withdrawing substituents.

Physical and Pharmacokinetic Properties

Compound Class Melting Point (°C) Solubility Insights Reference
Target Compound Not reported Likely moderate (methoxy groups enhance solubility)
Pyrazolo[3,4-d]pyrimidine () 302–304 Low (chromen-4-one substituent)
Pyrrolo[2,3-d]pyrimidine () Not reported Improved with polar substituents (e.g., nitro groups)
Pyrido[4,3-d]pyrimidine () Not reported High (DMSO solvate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.